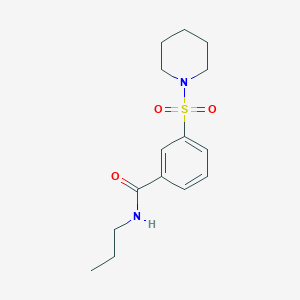

![molecular formula C17H15N3O2S B6125377 3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6125377.png)

3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a nitrogen and sulfur-containing heterocyclic aromatic molecule. The bicyclic compound is made by fusing two aromatic rings, thiazole and pyrimidine, and replacing one carbon atom with nitrogen and sulfur .

Synthesis Analysis

The synthesis of thiazolopyrimidine and its derivatives involves a variety of methods using different catalysts, solvent mediums, and microwave irradiation with the goal of achieving a high yield and rapid separation of the product . For example, 7-Methyl[1,3]thiazolo[3,2-a]pyrimidine-5-one was synthesized by reacting 1,3-thiazolo-2-amine with ethyl acetylacetate in acetic acid .Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is complex and involves a variety of chemical reactions. The structure is similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyrimidine derivatives are complex. The proposed reaction mechanism involved the nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide .Physical And Chemical Properties Analysis

Thiazolopyrimidine derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Applications De Recherche Scientifique

- Thiazolo[3,2-a]pyrimidine derivatives, including 3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, exhibit high antitumor activity . Researchers have explored their potential as scaffolds for designing new anticancer drugs. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine allows for effective binding to biological targets.

- These derivatives have demonstrated antibacterial activity. Their unique chemical properties make them attractive for functionalization, especially due to the active methylene group (C2H2) that reacts readily with electrophilic reagents .

- Thiazolo[3,2-a]pyrimidine compounds, including our target molecule, exhibit anti-inflammatory properties. These findings open avenues for developing novel anti-inflammatory agents .

- The thiazolo[3,2-a]pyrimidine moiety can be modified to introduce new binding sites. This flexibility is crucial for optimizing ligand-receptor interactions in drug design .

- Beyond their biological activities, derivatives of thiazolo[3,2-a]pyrimidine hold significant synthetic potential. Researchers explore their use as building blocks for medicinal chemistry .

Antitumor Activity

Antibacterial Properties

Anti-Inflammatory Effects

Drug Design and Optimization

Synthetic Potential

Structural Insights

Orientations Futures

Thiazolopyrimidine and its derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests a promising future direction for research in this area.

Mécanisme D'action

Target of Action

Thiazolopyrimidine derivatives, to which this compound belongs, are known to have a wide range of biological targets due to their structural similarity to purine . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Mode of Action

The reaction mechanism of similar thiazolopyrimidine derivatives involves nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which undergoes [3,3]-claisen rearrangement .

Biochemical Pathways

Thiazolopyrimidine derivatives are known to interact with various biochemical pathways due to their structural versatility .

Result of Action

Thiazolopyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .

Action Environment

The synthesis of thiazolopyrimidine derivatives can be influenced by a variety of catalysts, solvent medium, and microwave irradiation .

Propriétés

IUPAC Name |

3-phenyl-6-(pyrrolidine-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-15(19-8-4-5-9-19)13-10-18-17-20(16(13)22)14(11-23-17)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJUCQMBESIPKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-6-(pyrrolidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6125303.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6125311.png)

![1-(2-furylmethyl)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6125319.png)

![N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6125342.png)

![(6-methoxy-2-naphthyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6125343.png)

![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125345.png)

![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6125352.png)

![7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6125378.png)

![4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate](/img/structure/B6125380.png)

![5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6125385.png)

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B6125389.png)

![N-butyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6125390.png)